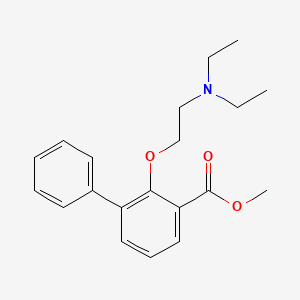
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by a biphenyl core with a carboxylic acid group, a diethylaminoethoxy substituent, and a methyl ester group. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester typically involves the esterification of 3-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The diethylaminoethoxy group can be introduced through a nucleophilic substitution reaction using diethylaminoethanol and an appropriate leaving group on the biphenylcarboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like diethylaminoethanol and bases such as sodium hydroxide (NaOH) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Applied in the production of advanced materials and as a precursor in the synthesis of functionalized biphenyl compounds.
Mécanisme D'action
The mechanism of action of 3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Biphenylcarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
2,2′-Dihydroxy [1,1′-biphenyl]-3-carboxylic acid: Contains hydroxyl groups instead of the diethylaminoethoxy group.
Eicosapentaenoic acid ethyl ester: Different core structure but similar ester functionality.
Uniqueness
3-Biphenylcarboxylic acid, 2-(2-(diethylamino)ethoxy)-, methyl ester is unique due to its combination of a biphenyl core, a diethylaminoethoxy substituent, and a methyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
5014-30-2 |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
methyl 2-[2-(diethylamino)ethoxy]-3-phenylbenzoate |
InChI |
InChI=1S/C20H25NO3/c1-4-21(5-2)14-15-24-19-17(16-10-7-6-8-11-16)12-9-13-18(19)20(22)23-3/h6-13H,4-5,14-15H2,1-3H3 |
Clé InChI |
SWAICQPNXIDPSY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)

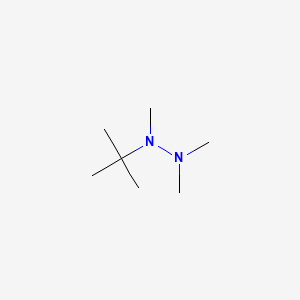


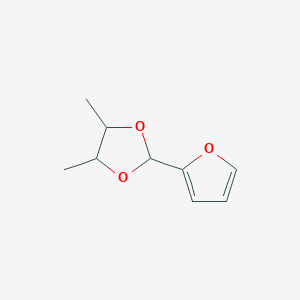

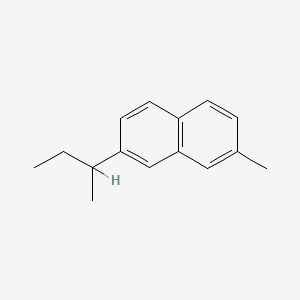
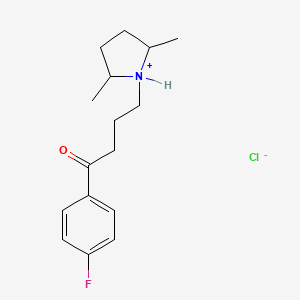
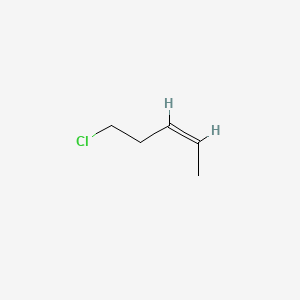
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
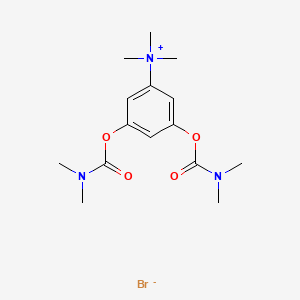
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
